1-(5-Chloro-2-fluorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAFAZLJICOINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378569 | |

| Record name | 1-(5-chloro-2-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541508-27-4 | |

| Record name | 1-(5-Chloro-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541508-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloro-2-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 541508-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

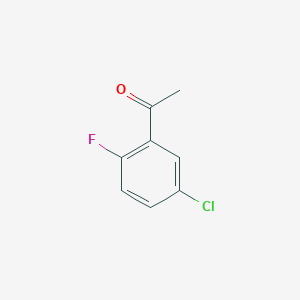

5'-Chloro-2'-fluoroacetophenone chemical structure and IUPAC name

An In-Depth Technical Guide to 5'-Chloro-2'-fluoroacetophenone

Introduction

5'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and agrochemical research. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, such as metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5'-Chloro-2'-fluoroacetophenone, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structure

The nomenclature of substituted acetophenones can sometimes be ambiguous. For clarity, this guide focuses on the isomer correctly identified by the following IUPAC name and CAS number.

-

IUPAC Name: 1-(5-Chloro-2-fluorophenyl)ethanone[2]

-

Synonyms: 5'-Chloro-2'-fluoroacetophenone

-

CAS Number: 541508-27-4[2]

-

Molecular Formula: C₈H₆ClFO[2]

-

Molecular Weight: 172.58 g/mol [2]

Chemical Structure:

(Structure generated based on IUPAC name)

Physicochemical Properties

The physical and chemical properties of 5'-Chloro-2'-fluoroacetophenone are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 82 °C at 5 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

| Refractive Index | n20D 1.52 | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Storage | Room Temperature, recommended in a cool and dark place (<15°C) | [3] |

Synthesis and Mechanism

A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Causality in Experimental Choices:

-

Reactants: 4-Chloro-1-fluorobenzene is chosen as the aromatic substrate. Acetyl chloride or acetic anhydride serves as the acylating agent, providing the acetyl group.

-

Catalyst: Aluminum chloride (AlCl₃) is a widely used Lewis acid catalyst because it strongly activates the acylating agent, forming a highly electrophilic acylium ion.

-

Solvent: A non-reactive solvent such as dichloromethane (CH₂) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of Friedel-Crafts acylation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 4-chloro-1-fluorobenzene and a suitable inert solvent (e.g., dichloromethane).

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution.

-

Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Sources

physical and chemical properties of 1-(5-Chloro-2-fluorophenyl)ethanone

An In-depth Technical Guide to 1-(5-Chloro-2-fluorophenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delineates the essential physicochemical properties, spectroscopic profile, synthesis, and applications of this compound, a key intermediate in modern medicinal chemistry. Our focus is to provide not just data, but actionable insights grounded in established scientific principles.

Compound Identification and Physicochemical Profile

This compound, also known as 5'-Chloro-2'-fluoroacetophenone, is a halogenated aromatic ketone. Its structure incorporates a fluorine atom ortho to the acetyl group and a chlorine atom in the meta position. This specific arrangement of electron-withdrawing halogens significantly influences the molecule's reactivity and makes it a valuable precursor for synthesizing more complex, biologically active compounds.[1][2]

Molecular Structure

The structural arrangement of the atoms is critical to its chemical behavior. The fluorine atom's proximity to the ketone can influence the conformation of the acetyl group, a phenomenon that has been studied in related 2'-fluoroacetophenone derivatives.[3]

Caption: Molecular Structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound are the bedrock of its application in synthesis, determining reaction conditions, purification methods, and handling protocols. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 5'-Chloro-2'-fluoroacetophenone, Ethanone, 1-(5-chloro-2-fluorophenyl)- | [4][5] |

| CAS Number | 541508-27-4 | [4][5] |

| Molecular Formula | C₈H₆ClFO | [4][5] |

| Molecular Weight | 172.58 g/mol | [4] |

| Exact Mass | 172.0091207 Da | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Boiling Point | 100-105 °C at 8 Torr | [5] |

| Flash Point | 96.4 ± 23.2 °C | [5] |

| Refractive Index | 1.512 | [5] |

| XLogP3 | 2.3 | [4][5] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted acetophenones like this compound often involves Friedel-Crafts acylation or, more commonly for nuanced substrates, reactions involving organometallic reagents to ensure regioselectivity and functional group tolerance. A prevalent and effective method involves the reaction of a Weinreb amide with a Grignard reagent.

Expertise in Practice: The use of a Weinreb amide (N-methoxy-N-methylamide) is a deliberate choice to prevent the common issue of over-addition seen with more reactive carbonyl precursors like acid chlorides when using potent organometallic reagents. The resulting tetrahedral intermediate is stable at low temperatures, collapsing to the ketone only upon acidic workup, thus ensuring a high yield of the desired product.[6]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for synthesizing similar halogenated acetophenones.[6][7]

Step 1: Preparation of the Weinreb Amide (Precursor)

-

Start with a suitable precursor like 5-chloro-2-fluorobenzoic acid.

-

Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

React the resulting acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Step 2: Grignard Reaction

-

Dissolve the Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and maintain the stability of the intermediate.

-

Slowly add a solution of methylmagnesium chloride (MeMgCl, ~1.2 equivalents) in THF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate and hydrolyzes any remaining Grignard reagent.

-

Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated organic molecules are of immense importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound serves as a versatile building block for introducing the 5-chloro-2-fluorophenyl moiety into larger, more complex structures.

This scaffold is found in molecules targeting a range of biological systems. For instance, derivatives are investigated as inhibitors of enzymes like murine double minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor.[8] The acetyl group provides a reactive handle for further chemical transformations, such as aldol condensations, reductions to alcohols, or conversion to hydrazones, enabling the synthesis of diverse heterocyclic systems like pyrazoles, isoxazoles, and pyrrolidines.[9]

Caption: Role as a versatile intermediate in synthesizing diverse chemical scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on aggregated GHS data, the compound is classified as an irritant.[4][5]

-

Hazard Statements:

-

Precautionary Statements:

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed intermediate whose value is rooted in its specific halogenation pattern and reactive ketone functionality. Its robust synthesis and utility as a precursor for high-value compounds, particularly in the pharmaceutical sector, underscore its importance. This guide provides the foundational knowledge required for its effective and safe utilization in advanced chemical research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information. (n.d.). General procedure for the synthesis of compounds.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Generic Safety Data Sheet. (2024). Safety Data Sheet.

- 3ASenrise. (n.d.). Material Safety Data Sheet.

-

Al-Zoubi, W., Al-Jaber, H. I., & Al-Masoudi, N. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(8), 101287. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 1-(5-Chloro-2-hydroxyphenyl)ethanone is a Key Intermediate for Pharmaceutical Research. Retrieved from [Link]

-

Ule, A., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5028. Retrieved from [Link]

-

Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4563–4571. Retrieved from [Link]

-

Sun, H., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 62(17), 7895-7912. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H6ClFO | CID 2773579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [m.chemicalbook.com]

- 7. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

1-(5-Chloro-2-fluorophenyl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(5-Chloro-2-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: this compound, also known as 5'-Chloro-2'-fluoroacetophenone, is a halogenated aromatic ketone that serves as a pivotal building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a chloro group para to the acetyl moiety and a fluoro group in the ortho position—imparts specific electronic and conformational properties that are highly sought after in the design of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides a site for further chemical modification and influences the molecule's overall lipophilicity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular and Physical Properties

This compound is a substituted acetophenone with a distinct set of physicochemical properties crucial for its application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [2] |

| Molecular Weight | 172.58 g/mol | [2] |

| CAS Number | 541508-27-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5'-Chloro-2'-fluoroacetophenone, 1-acetyl-5-chloro-2-fluorobenzene | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 82 °C @ 5 mmHg | [1][3] |

| Density | ~1.29 g/cm³ | [1] |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most common and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene.[4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.

Causality and Experimental Rationale

The choice of reactants and conditions is governed by the principles of electrophilic aromatic substitution.

-

Starting Material : 4-chloro-1-fluorobenzene is selected as the aromatic substrate. Both the fluoro and chloro substituents are ortho-, para-directing. However, the ortho position to the fluorine is sterically hindered and electronically favored for acylation. The acetyl group will primarily add to the position ortho to the fluorine atom and meta to the chlorine atom.

-

Acylating Agent : Acetyl chloride (CH₃COCl) serves as the source for the acetyl group, forming a highly reactive acylium ion electrophile.

-

Catalyst : A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to polarize the C-Cl bond of acetyl chloride, facilitating the formation of the acylium ion (CH₃C≡O⁺).[5][6] A stoichiometric amount of the catalyst is necessary because it complexes with both the acyl chloride and the resulting ketone product.[6]

-

Solvent : An inert solvent such as dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

-

Work-up : The reaction is quenched with a cold, dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex and separate the organic product from the inorganic salts.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be performed by qualified personnel with appropriate safety precautions.[5][7]

-

Reaction Setup : Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas scrubber (to neutralize evolved HCl gas).

-

Charging Reagents : Charge the flask with anhydrous dichloromethane (DCM, 150 mL) and 4-chloro-1-fluorobenzene (26.1 g, 0.2 mol).

-

Catalyst Addition : While stirring, cool the mixture to 0°C using an ice-water bath. Carefully add anhydrous aluminum chloride (AlCl₃) (32.0 g, 0.24 mol) portion-wise, ensuring the temperature does not exceed 10°C. The mixture will form a slurry.

-

Acylating Agent Addition : Add acetyl chloride (17.3 g, 0.22 mol) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5°C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression : After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching : Carefully and slowly pour the reaction mixture into a separate beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction and Neutralization : Transfer the quenched mixture to a separatory funnel. Collect the lower organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.

-

Washing : Wash the combined organic phase sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation (e.g., at ~82°C/5 mmHg) to yield pure this compound as a clear liquid.[1]

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is frequently found in molecules designed to interact with specific biological targets.

Intermediate for Kinase Inhibitors

The 5-chloro-2-fluorophenyl moiety is a common feature in the design of kinase inhibitors, which are a major class of drugs used in oncology. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

-

Checkpoint Kinase 1 (Chk1) Inhibitors : Research has shown that ureas derived from a 5-chloro-2-alkoxyphenyl scaffold are potent and selective inhibitors of Chk1 kinase.[8] Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The synthesis of these ureas often begins with a molecule structurally similar to this compound.

-

Aurora Kinase Inhibitors : The (3-chloro-2-fluorophenyl)methyl group, which can be synthesized from precursors like our title compound, has been incorporated into inhibitors of Aurora A kinase.[9] Aurora kinases are essential for cell division, and their inhibitors are being investigated as antimitotic cancer therapies.[9][10]

-

ERK1/2 Inhibitors : The extracellular signal-regulated kinases (ERK1/2) are central to the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancers. The discovery of GDC-0994, an ERK1/2 inhibitor, involved a (4-chloro-3-fluorophenyl) group, highlighting the utility of this substitution pattern in targeting this critical cancer pathway.[11]

Building Block for Agrochemicals

Beyond pharmaceuticals, this compound serves as a building block in the synthesis of modern pesticides and herbicides.[1] The inclusion of halogen atoms like chlorine and fluorine can enhance the efficacy, environmental stability, and target specificity of agrochemical products.[12][13]

Analytical Profile and Spectroscopic Characterization

Characterization of this compound is essential for confirming its identity and purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons (–COCH₃) around δ 2.6 ppm. The three aromatic protons will appear as complex multiplets in the δ 7.2-7.9 ppm region due to spin-spin coupling between themselves and with the fluorine atom.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 195-200 ppm and a signal for the methyl carbon near δ 25-30 ppm. The aromatic carbons will appear in the δ 115-160 ppm range, with their signals split due to C-F coupling. Studies on related 2'-fluoroacetophenones have shown that through-space coupling between the fluorine atom and the acetyl group's carbon (⁴JCF) can be observed, providing valuable conformational information.[14][15]

-

Mass Spectrometry (MS) : The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. A prominent fragment is often observed at m/z 157, corresponding to the loss of the methyl group ([M-CH₃]⁺).

Conclusion

This compound is a fundamentally important intermediate whose value is derived from the strategic placement of its functional groups. The combination of a reactive acetyl group with the modulating effects of chloro and fluoro substituents makes it an indispensable tool for researchers in drug discovery and fine chemical synthesis. The robust and well-understood Friedel-Crafts acylation provides a reliable route to its production, enabling the development of next-generation kinase inhibitors and other complex, high-value molecules.

References

-

Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mori, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4646-4653. American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

RSC Publishing. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Retrieved from [Link]

-

Gonzalez, M., & Otin, C. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 15(1), 1-15. Scientific & Academic Publishing. Retrieved from [Link]

-

Mori, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Wang, Z., et al. (2015). A novel synthetic approach towards 5-fluoro-2-hydroxy butyrophenone. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Laboratory Supplies Ltd. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, 95%. Retrieved from [Link]

-

Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. PubMed. Retrieved from [Link]

-

Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. Retrieved from [Link]

-

Li, L., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. PubMed. Retrieved from [Link]

-

Apicule. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No: 1190865-44-1) API Intermediate Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClFO | CID 2773579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-CHLORO-5'-FLUOROACETOPHENONE | 2965-16-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid | C24H26ClF2N5O2 | CID 121333423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raysbiotech.com [raysbiotech.com]

- 13. apicule.com [apicule.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-(5-Chloro-2-fluorophenyl)ethanone in Organic Solvents

Introduction

1-(5-Chloro-2-fluorophenyl)ethanone is a substituted acetophenone derivative of significant interest in pharmaceutical and chemical synthesis. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility dictates critical process parameters, including reaction kinetics, crystallization, purification, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | [1], [2] |

| Molecular Weight | 172.58 g/mol | [1] |

| Boiling Point | 100-105 °C @ 8 Torr | [2] |

| XLogP3 | 2.3 | [1], [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The XLogP3 value of 2.3 suggests a moderate lipophilicity, indicating that this compound will likely exhibit preferential solubility in organic solvents over aqueous media. The presence of a carbonyl group and a fluorine atom provides sites for hydrogen bond acceptance, which will influence interactions with protic solvents.

Theoretical Framework of Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three stages:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

The solubility of this compound in a given organic solvent will be determined by the balance of these energies. Solvents that can effectively overcome the lattice energy through strong solvation interactions will be the most effective. Key factors influencing this include:

-

Polarity: The chloro and fluoro substituents, along with the carbonyl group, create a dipole moment in the molecule. Solvents with complementary polarity will generally be more effective.

-

Hydrogen Bonding: While this compound does not have hydrogen bond donors, the carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. Protic solvents like alcohols may exhibit enhanced solubility due to hydrogen bonding.

-

"Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar intermolecular forces. Therefore, polar aprotic solvents and some polar protic solvents are expected to be good candidates for dissolving this compound.

Predictive models, such as those based on thermodynamic cycles and machine learning, are increasingly being used to estimate the solubility of organic molecules in various solvents.[3][4][5] These models often incorporate parameters like the activity coefficient, enthalpy of fusion, and melting point to provide theoretical solubility curves.[3][4][5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7] This technique ensures that the solution has reached a state of saturation, providing a true measure of the compound's solubility under specific conditions.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringes

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each sample in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[6][8] The time required for equilibration should be experimentally determined by taking measurements at different time points until the concentration of the dissolved solute remains constant.[9]

-

After the agitation period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.[10]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Data Reporting:

Solubility should be reported in standard units such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Practical Implications for Drug Development and Research

A comprehensive understanding of the solubility of this compound is critical for several applications:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility helps in selecting an appropriate solvent system to maintain the reactants in the solution phase.

-

Crystallization and Purification: The solubility profile in different solvents and at various temperatures is fundamental for developing effective crystallization and recrystallization procedures to obtain the desired polymorph with high purity.

-

Formulation Studies: For pharmaceutical applications, solubility in various pharmaceutically acceptable solvents is a key determinant of the drug's bioavailability and the feasibility of different dosage forms.[11]

-

Analytical Method Development: Understanding the solubility is essential for preparing stock solutions and standards for various analytical techniques.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By applying the principles of intermolecular forces and employing the standardized shake-flask method, researchers can accurately and reliably measure the solubility of this compound. This data is invaluable for optimizing synthetic routes, developing purification strategies, and advancing its application in pharmaceutical and chemical research.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

-

Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

This compound. PubChem. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

Sources

- 1. This compound | C8H6ClFO | CID 2773579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. rheolution.com [rheolution.com]

1H NMR and 13C NMR spectrum of 1-(5-Chloro-2-fluorophenyl)ethanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Chloro-2-fluorophenyl)ethanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. We will dissect the spectral features, including chemical shifts, spin-spin coupling constants, and multiplicities, grounding our interpretations in fundamental principles and empirical data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical verification.

Introduction and Structural Overview

This compound (Molecular Formula: C₈H₆ClFO) is a disubstituted acetophenone derivative.[1] Its structure features a benzene ring substituted with a fluorine atom, a chlorine atom, and an acetyl group. The relative positions of these substituents create a unique electronic environment for each nucleus, which is reflected in its NMR spectra. Understanding these spectra is critical for confirming the compound's identity, assessing its purity, and predicting its chemical behavior.

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a molecule. By observing the resonance frequencies and interactions of these nuclei in a strong magnetic field, we can map out the molecular connectivity and stereochemistry with high precision.

Caption: Structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their neighboring protons. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current.[2][3]

Predicted Spectral Features

Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum:

-

One signal for the methyl protons (-CH₃).

-

Three signals for the aromatic protons (H-3, H-4, H-6).

The electronegative fluorine and chlorine atoms, along with the electron-withdrawing acetyl group, significantly influence the chemical shifts of the aromatic protons.[4][5]

Detailed Peak Assignments and Interpretation

The following table summarizes the expected ¹H NMR data in a standard solvent like CDCl₃.

| Signal | Assigned Proton | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constants (J, Hz) |

| 1 | -COCH₃ (H-β) | 3H | Doublet (d) | ~2.65 | ⁵JHF ≈ 3-4 Hz |

| 2 | H-3 | 1H | Triplet (t) or ddd | ~7.15 | ³JHH ≈ 8.8 Hz, ⁴JHH ≈ 0.5 Hz, ³JHF ≈ 8.8 Hz |

| 3 | H-4 | 1H | ddd | ~7.45 | ³JHH ≈ 8.8 Hz, ⁴JHH ≈ 2.5 Hz, ⁵JHF ≈ 5.0 Hz |

| 4 | H-6 | 1H | Doublet of Doublets (dd) | ~7.80 | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 6.5 Hz |

Causality Behind Assignments:

-

Methyl Protons (-COCH₃): This signal appears as a singlet in many compounds, but for 2'-fluoroacetophenones, a through-space coupling to the fluorine atom is commonly observed, resulting in a small doublet.[6] This phenomenon, designated as ⁵JHF, occurs because the methyl group and the fluorine atom are constrained in close proximity, allowing for spin-spin interaction through space rather than solely through bonds.[6][7]

-

Aromatic Protons:

-

H-3: This proton is ortho to the fluorine atom and experiences a strong deshielding effect, but it is also meta to the electron-withdrawing acetyl group. It exhibits a large ortho coupling to H-4 (³JHH) and a similarly large ortho coupling to the fluorine atom (³JHF), often resulting in a triplet-like appearance.

-

H-4: This proton is coupled to H-3 (ortho, ³JHH) and H-6 (meta, ⁴JHH), as well as a smaller long-range coupling to fluorine (⁵JHF). This results in a complex doublet of doublet of doublets pattern.

-

H-6: This proton is positioned ortho to the electron-withdrawing acetyl group, causing it to be the most deshielded (downfield) of the aromatic protons. It shows meta coupling to H-4 (⁴JHH) and a significant meta coupling to the fluorine atom (⁴JHF).

-

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in the aromatic ring.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment. The molecular asymmetry of this compound means all eight carbon atoms are chemically distinct and should produce eight separate signals.

Predicted Spectral Features

-

One carbonyl carbon signal (>190 ppm).

-

Six aromatic carbon signals (115-165 ppm).

-

One methyl carbon signal (<30 ppm).

A key diagnostic feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).[3]

Detailed Peak Assignments and Interpretation

The following table summarizes the predicted ¹³C NMR data.

| Signal | Assigned Carbon | Approx. δ (ppm) | C-F Coupling (JCF, Hz) | Rationale |

| 1 | -C H₃ (C-β) | ~30 | ⁴JCF ≈ 10 Hz | Aliphatic carbon, upfield. Shows through-space coupling to F.[6] |

| 2 | C-3 | ~118 | ²JCF ≈ 22 Hz | Ortho to F, shielded. Large two-bond coupling. |

| 3 | C-1 | ~125 | ²JCF ≈ 4 Hz | Attached to acetyl group. Shielded by ortho F. |

| 4 | C-6 | ~130 | ⁴JCF ≈ 2 Hz | Ortho to acetyl group, deshielded. |

| 5 | C-4 | ~132 | ³JCF ≈ 8 Hz | Para to F, meta to Cl and acetyl group. |

| 6 | C-5 | ~135 | ³JCF ≈ 7 Hz | Attached to Cl, deshielded by inductive effect. |

| 7 | C-2 | ~160 | ¹JCF ≈ 255 Hz | Directly attached to F, strongly deshielded with a very large one-bond coupling. |

| 8 | C =O (C-α) | ~195 | ³JCF ≈ 4 Hz | Carbonyl carbon, most downfield. |

Causality Behind Assignments:

-

C-2 (C-F): The carbon directly bonded to fluorine is the most deshielded aromatic carbon (apart from substituted carbons) and is easily identified by its extremely large one-bond coupling constant (¹JCF), typically around 250 Hz.

-

C=O (Carbonyl): The carbonyl carbon has the highest chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

-CH₃ (Methyl): This is the most shielded (upfield) carbon, consistent with a typical sp³-hybridized methyl group. The observed coupling to fluorine is, like in the ¹H spectrum, a result of through-space interaction.[6]

-

Other Aromatic Carbons: The remaining carbons are assigned based on established substituent effects and their characteristic C-F coupling constants. The carbon bearing the chlorine (C-5) is deshielded due to chlorine's inductive effect.[4] The carbons ortho and para to the fluorine atom (C-1, C-3) are generally shielded, while the carbon attached to the acetyl group (C-1) is deshielded relative to an unsubstituted carbon.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires adherence to standardized protocols. The following workflow ensures data integrity.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice. The residual solvent peak (CHCl₃ at ~7.26 ppm; CDCl₃ at ~77.16 ppm) serves as a secondary chemical shift reference.[8][9]

-

Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[10]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Finalization: Cap the NMR tube securely. Wipe the outside of the tube clean to remove any contaminants before inserting it into the spectrometer.[10]

Data Acquisition Workflow

Caption: Standard Operating Procedure for NMR data acquisition and processing.

This systematic process, from careful sample preparation to automated shimming and standardized parameter loading, ensures that the resulting spectra are accurate and comparable across different sessions and instruments.[11][12]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A thorough analysis of chemical shifts and coupling patterns allows for the unambiguous assignment of every proton and carbon in the molecule. The interplay of inductive and resonance effects from the chloro, fluoro, and acetyl substituents, combined with unique phenomena like through-space H-F and C-F coupling, provides a textbook example of modern NMR-based structural elucidation. The protocols and interpretations presented in this guide serve as a robust framework for scientists engaged in the characterization of complex organic molecules.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4569–4576. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Link]

-

University of Maryland. (n.d.). Standard Operating Procedure for NMR Experiments. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Facility - Standard Operating Procedure for NMR Data Acquisition. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

-

European Magnetic Resonance Research Infrastructure. (n.d.). SOP data acquisition. R-NMR. [Link]

-

Reddit. (n.d.). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? r/chemhelp. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

Sources

- 1. This compound | C8H6ClFO | CID 2773579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. r-nmr.eu [r-nmr.eu]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

mass spectrometry analysis of 1-(5-Chloro-2-fluorophenyl)ethanone

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(5-Chloro-2-fluorophenyl)ethanone

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of this compound, a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of pharmaceutical compounds. Understanding its mass spectrometric profile is crucial for reaction monitoring, purity assessment, and structural verification. This document outlines the theoretical fragmentation pathways under Electron Ionization (EI), provides a practical experimental protocol, and offers insights into spectral interpretation for researchers, scientists, and drug development professionals.

Analyte Profile: this compound

Before commencing any analysis, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the choice of analytical technique and the experimental parameters.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

The structure reveals a methyl ketone substituent on a benzene ring that is halogenated with both chlorine and fluorine. This unique combination of functional groups—a carbonyl group, an aromatic ring, and two different halogens—governs its fragmentation behavior in mass spectrometry.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5'-Chloro-2'-fluoroacetophenone, 1-acetyl-5-chloro-2-fluorobenzene | PubChem[1] |

| CAS Number | 541508-27-4 | ECHEMI[2] |

| Molecular Formula | C₈H₆ClFO | PubChem[1] |

| Molecular Weight | 172.58 g/mol | PubChem[1] |

| Monoisotopic Mass | 172.0091207 Da | PubChem[1] |

Hazard & Safety Considerations

As a laboratory chemical, this compound presents several hazards. Adherence to safety protocols is non-negotiable.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]. Some data also suggests H302 (Harmful if swallowed)[1][3].

-

Precautions: Standard laboratory precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat[4]. Avoid inhalation of dust or vapors and contact with skin and eyes[5][6].

Experimental Design & Rationale

For a volatile and thermally stable organic molecule with a molecular weight under 600 amu, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the method of choice.

Why Electron Ionization? EI is a "hard" ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the analyte molecule[7]. This process is highly efficient and reproducible, leading to extensive and predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, which is invaluable for structural elucidation and allows for robust matching against established spectral libraries like the NIST Mass Spectral Library[7][8][9].

The overall analytical workflow is a systematic process designed to ensure data quality and reproducibility.

Caption: Proposed EI fragmentation pathway for the analyte.

Summary of Predicted Fragments

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 172 / 174 | [C₈H₆ClFO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 157 / 159 | [C₇H₃ClFO]⁺ | •CH₃ | Primary α-cleavage |

| 129 / 131 | [C₆H₃ClF]⁺ | •CH₃, CO | Secondary (from m/z 157/159) |

| 43 | [C₂H₃O]⁺ | •C₆H₃ClFO | Primary α-cleavage |

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound.

Step 1: Standard & Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

-

From the stock solution, prepare a working standard at a concentration of approximately 10 µg/mL in the same solvent.

-

Prepare unknown samples by dissolving them in the same solvent to achieve a similar target concentration.

Step 2: Instrumentation & Parameters

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).

-

GC Parameters:

-

Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: 40 - 250 m/z.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Step 3: Data Acquisition & Analysis

-

Inject the prepared standard to verify system performance, retention time, and fragmentation pattern.

-

Inject the prepared samples.

-

Process the resulting chromatograms and mass spectra.

-

Confirm the identity of the target peak by matching its retention time with the standard and its mass spectrum with the predicted fragmentation pattern.

-

Perform a library search (e.g., NIST/EPA/NIH Mass Spectral Library) on the acquired spectrum for authoritative confirmation.[10][11]

Conclusion

The mass spectrometric analysis of this compound by EI-MS is characterized by a clear and predictable fragmentation pattern. The key diagnostic features are the chlorine isotopic signature at m/z 172/174 for the molecular ion and the prominent fragments resulting from alpha-cleavage at m/z 157/159 ([M-CH₃]⁺) and m/z 43 ([CH₃CO]⁺). The subsequent loss of carbon monoxide to form the ion at m/z 129/131 further corroborates the structure. This in-depth guide provides the necessary framework for researchers to confidently identify and characterize this compound, ensuring scientific integrity and accelerating research and development objectives.

References

-

PubChem. this compound | C8H6ClFO. National Center for Biotechnology Information. [Link]

-

Wikipedia. Electron ionization.[Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.[Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes.[Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. National Library of Medicine. [Link]

-

Wikimedia Commons. File:Aromatic ketone electron ionization fragmentation.jpg.[Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. National Institute of Standards and Technology. [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology. [Link]

-

YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. Problems in Chemistry. [Link]

-

NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. [Link]

-

NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. [Link]

-

NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology. [Link]

Sources

- 1. This compound | C8H6ClFO | CID 2773579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 10. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 11. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

infrared spectroscopy of 1-(5-Chloro-2-fluorophenyl)ethanone

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(5-Chloro-2-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₆ClFO), a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. The document elucidates the theoretical principles governing the vibrational modes of the molecule's key functional groups, including the conjugated carbonyl, the halogenated phenyl ring, and the acetyl methyl group. A detailed interpretation of the expected spectral features is presented, supported by established spectroscopic data and principles. Furthermore, this guide outlines a validated experimental protocol for acquiring a high-fidelity FTIR spectrum and includes a systematic workflow for spectral analysis. The content is structured to provide both foundational knowledge and practical insights, serving as an essential resource for the characterization and quality control of this compound.

Introduction and Significance

This compound is a halogenated acetophenone derivative.[1][2] Its molecular architecture, featuring a ketone carbonyl group in conjugation with a di-substituted phenyl ring, presents a rich and informative infrared spectrum. Infrared spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that probes the vibrational modes of molecules.[3] For pharmaceutical development and chemical research, IR spectroscopy serves as an indispensable tool for:

-

Structural Verification: Confirming the identity and presence of key functional groups.

-

Purity Assessment: Identifying impurities or reaction byproducts.

-

Reaction Monitoring: Tracking the progress of synthesis by observing the appearance or disappearance of characteristic absorption bands.

This guide offers a detailed exploration of the IR spectroscopic signature of this compound, grounding the analysis in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Vibrational Principles

The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. The key to deciphering the spectrum lies in recognizing that specific bonds and functional groups vibrate at characteristic frequencies.

Caption: Molecular structure of this compound.

The primary vibrational modes of interest are:

-

C=O (Carbonyl) Stretch: This is typically one of the most intense and diagnostic peaks in the spectrum.[3]

-

C=C (Aromatic) Stretches: These vibrations within the phenyl ring provide confirmation of the aromatic core.

-

C-H Stretches: Separated into aromatic (sp²) and aliphatic (sp³) C-H stretches.

-

C-X (Halogen) Stretches: The C-F and C-Cl bonds have characteristic absorptions, though their positions can vary.

-

Fingerprint Region: The complex region below 1500 cm⁻¹, rich with bending and stretching vibrations, that is unique to the molecule as a whole.

Detailed Spectral Analysis and Peak Assignment

The infrared spectrum of this compound can be systematically analyzed by dividing it into distinct regions. The expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Technical Insights |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | These bands appear at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms. Multiple weak bands may be observed.[4][5] |

| 3000 - 2850 | Aliphatic C-H Stretch (Methyl) | Medium to Weak | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group.[5][6] |

| ~1690 - 1675 | C=O Stretch (Aryl Ketone) | Strong, Sharp | The base value for a conjugated ketone like acetophenone is ~1685 cm⁻¹.[3][7] The electron-withdrawing inductive effects of the ortho-fluoro and meta-chloro substituents are expected to slightly increase the frequency by pulling electron density from the ring, strengthening the C=O double bond.[8][9] |

| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium | A characteristic absorption for aromatic compounds, often appearing as a doublet.[4] |

| 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | A second set of bands related to the skeletal vibrations of the phenyl ring.[4] |

| ~1450 & ~1375 | CH₃ Bending | Medium | Asymmetric and symmetric bending (scissoring) vibrations of the methyl group. |

| 1300 - 1200 | C-F Stretch | Strong | The C-F stretching vibration typically produces a very strong absorption in this region.[10][11] Its exact position is sensitive to the molecular environment. For fluorobenzene, this mode is observed around 1222 cm⁻¹.[12] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The substitution pattern (1,2,5- or more accurately, 1-acetyl-2-fluoro-5-chloro) dictates the position of these strong bands. This region is highly diagnostic for the specific arrangement of substituents on the aromatic ring. |

| 850 - 550 | C-Cl Stretch | Medium to Weak | The C-Cl stretch appears at lower frequencies and can sometimes be difficult to distinguish in the complex fingerprint region.[4][13] For chlorobenzene, this vibration is found near 1084 cm⁻¹.[12] However, in more complex systems, it can shift to lower wavenumbers. |

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a standardized procedure for obtaining a high-quality infrared spectrum of solid this compound using the KBr pellet method. This method is chosen to eliminate solvent interference and obtain a clear spectrum of the solid-state sample.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 4 hours.

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Spatula and weighing paper

4.2. Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan (typically 16-32 co-added scans) to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 150-200 mg of dried, spectroscopic grade KBr. Causality: The vast excess of KBr ensures the sample is finely dispersed, minimizing scattering effects and producing a clear, translucent pellet.

-

Combine the sample and KBr in the agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Trustworthiness: Homogeneity is critical for a reproducible spectrum without distorted peak shapes.

-

Transfer a portion of the powder into the pellet die.

-

Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

-

Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the stored background spectrum.

-

Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking function to label the wavenumbers of significant absorption bands.

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that is invaluable for its identification and characterization. The key diagnostic bands include the strong carbonyl stretch around 1690-1675 cm⁻¹, the robust C-F stretch between 1300-1200 cm⁻¹, and the characteristic patterns of the aromatic C=C and C-H vibrations. By following the detailed experimental protocol and utilizing the spectral interpretation guide provided, researchers can confidently verify the structure and purity of this important chemical intermediate. This guide serves as a self-validating framework, linking theoretical principles directly to practical application in the laboratory.

References

-

Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing. [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. American Institute of Physics. [Link]

-

IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Let's Talk Academy. [Link]

-

Ir spectra of acetophenone? Proprep. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Vibrational Frequencies and Thermodynamic Properties of Fluoro-, Chloro-, Bromo-, and Iodo-benzene. RSC Publishing. [Link]

-

Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. The Royal Society of Chemistry. [Link]

-

THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]

-

This compound. PubChem. [Link]

-

The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. [Link]

-

Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Vibrational spectra of halobenzene cations. American Institute of Physics. [Link]

-

Acetophenone. NIST WebBook. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Animated IR Spectrum: Acetophenone. UMass Amherst. [Link]

-

Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. ResearchGate. [Link]

-

IR Spectrum Analysis of Aromatic Compounds. Scribd. [Link]

-

THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Science Publishing. [Link]

-

How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. [Link]

-

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone. PubChem. [Link]

-

Infrared Spectrometry. Michigan State University. [Link]

-

Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]

-

The features of IR spectrum. Mansoura University. [Link]

-

IR Tables. UC Santa Cruz. [Link]

-

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. PubChem. [Link]

-

Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook. [Link]

-

1-(5-Chloro-2-hydroxy-4-methyl-phenyl)ethanone - [ATR-IR] - Spectrum. SpectraBase. [Link]

Sources

- 1. This compound | C8H6ClFO | CID 2773579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. youtube.com [youtube.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-(5-Chloro-2-fluorophenyl)ethanone: Sourcing, Synthesis, and Applications in Drug Discovery

Introduction: A Key Building Block in Medicinal Chemistry